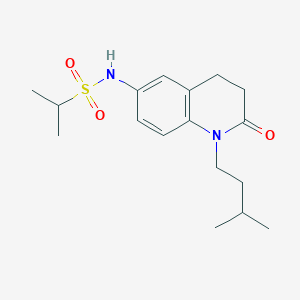

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinolin-2-one core substituted with an isopentyl group at the N1 position and a propane-2-sulfonamide moiety at the C6 position. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of the tetrahydroquinoline scaffold and sulfonamide groups, which are associated with diverse biological activities, including enzyme inhibition and antimicrobial effects.

Propriétés

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-12(2)9-10-19-16-7-6-15(18-23(21,22)13(3)4)11-14(16)5-8-17(19)20/h6-7,11-13,18H,5,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNMNJLDOSQOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Isopentyl Group: The isopentyl group can be introduced through alkylation reactions using isopentyl halides or alcohols in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with propane-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Pharmacology: Research on this compound includes its pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its behavior in biological systems.

Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

Mécanisme D'action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Core Structure Variations

The tetrahydroquinoline/tetrahydroisoquinoline core is a common feature among analogues. Key distinctions include:

- N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (): Core: Tetrahydroisoquinoline (nitrogen in the isoquinoline position). Substituents: Trifluoroacetyl group at C2 and cyclopropylethyl-phenyl moiety.

- N-(2,3-Dimethoxy-11,12,13,14,14a,15-hexahydro-9H-dibenzo[f,h]pyrido[1,2-b]isoquinolin-6-yl)propane-2-sulfonamide (): Core: Polycyclic dibenzo-pyrido-isoquinoline. Substituents: Dimethoxy groups and propane-2-sulfonamide.

Substituent Analysis: N1 and C6 Positions

Table 1: Substituent Comparison

- N1 Position: The target’s isopentyl group provides lipophilicity, favoring membrane permeability.

- C6 Position :

- Propane-2-sulfonamide (target) offers a balance of steric bulk and hydrogen-bonding capacity. Thiophene-based substituents (, –27) may enhance target binding through aromatic interactions but could increase metabolic susceptibility .

Activité Biologique

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a synthetic compound with a complex structure that includes a tetrahydroquinoline core and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The sulfonamide group is known for its antibacterial properties, while the tetrahydroquinoline framework is often associated with various pharmacological activities.

The biological activity of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.

- Signal Transduction Interference : The compound could affect cellular signaling pathways leading to changes in gene expression and cellular responses.

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth. Preliminary studies indicate that N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide exhibits significant antibacterial activity against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

This table summarizes the MIC values for some common bacterial strains. Such data suggest that the compound may be effective in treating infections caused by these pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects in vitro. Studies indicate that it may reduce the production of pro-inflammatory cytokines in activated macrophages.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide against multi-drug resistant strains of bacteria, researchers found that the compound exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the compound's potential as an alternative treatment option in an era of increasing antibiotic resistance.

Study 2: In Vivo Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results demonstrated a significant reduction in paw edema compared to control groups. The mechanism was attributed to the inhibition of inflammatory mediators such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide, and how can nitro group reduction be optimized?

- The synthesis typically involves nitro group reduction of intermediates like 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol. Optimization includes monitoring reaction time (e.g., 48 hours) and purification via flash chromatography (e.g., Biotage systems) to achieve yields >70% .

- For sulfonamide incorporation, propane-2-sulfonamide is introduced via nucleophilic substitution or coupling reactions under inert atmospheres (argon/nitrogen) to minimize side reactions .

Q. How is structural confirmation performed post-synthesis?

- Nuclear Magnetic Resonance (NMR): 1H NMR in CD3OD or DMSO-d6 confirms substituent integration (e.g., δ 7.11–7.03 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]+ at 369.2118 vs. calculated 369.2107) .

- HPLC Purity: Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures >99% purity .

Advanced Research Questions

Q. How can enantiomeric resolution of chiral derivatives be achieved, and what chromatographic conditions are optimal?

- Supercritical Fluid Chromatography (SFC): Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO2 (0.2% diethylamine) at 100 bar and 50 mL/min flow rate. Injection volumes of 3 mL (5.75 g/L sample concentration) resolve enantiomers with >99% enantiomeric excess (ee) .

- Absolute Stereochemistry Assignment: Independent synthesis of enantiopure precursors (e.g., (S)-homoproline derivatives) coupled with optical rotation ([α]D values) and X-ray crystallography (if applicable) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) and target interactions?

- Molecular Dynamics (MD) Simulations: Analyze binding kinetics and stability of the sulfonamide group with biological targets (e.g., enzymes). Parameters include solvation models (TIP3P water), force fields (AMBER), and 100+ ns simulation times to assess dynamic interactions .

- Docking Studies: Use software like AutoDock Vina to predict binding affinities, focusing on hydrogen bonding between the sulfonamide moiety and active-site residues (e.g., catalytic lysine or serine) .

Q. How should researchers address contradictions in synthetic yields or analytical data?

- Data Discrepancy Analysis: Compare reaction conditions (e.g., solvent purity, catalyst loading) across batches. For example, thiophene-2-carboximidamide coupling yields vary (43–56%) due to solvent choice (ethanol vs. methanol) and workup protocols .

- Analytical Cross-Validation: Replicate NMR and MS results using independent instruments or labs. For chiral compounds, confirm ee via polarimetry and circular dichroism (CD) .

Methodological Considerations

Q. What purification techniques are recommended for intermediates with low solubility?

- Salt Formation: Convert free bases to dihydrochloride salts (e.g., using HCl/Et2O) to improve crystallinity and solubility in polar solvents .

- Column Chromatography: Use gradient elution (e.g., 0–10% methanol in dichloromethane) on silica gel for polar byproducts .

Q. How can reaction scalability be balanced with stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.